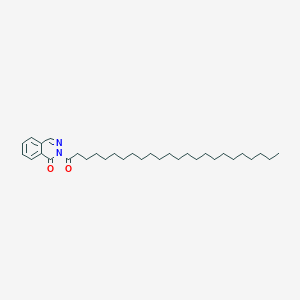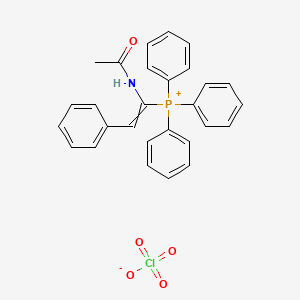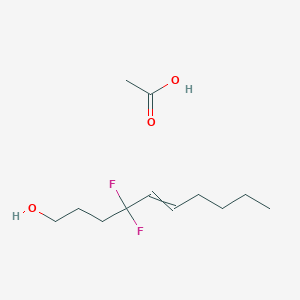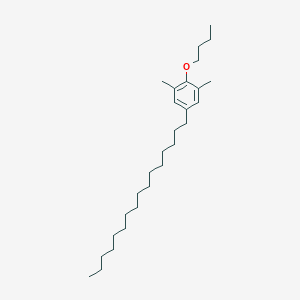![molecular formula C32H65NO7 B14270183 N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide CAS No. 135949-22-3](/img/structure/B14270183.png)
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple ether and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide typically involves a multi-step process. One common method starts with the reaction of decanol with epichlorohydrin to form 3-(decyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with diethanolamine to produce the desired compound. The reaction conditions often require controlled temperatures and the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product throughout the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, this compound can be used in the formulation of surfactants and emulsifiers due to its surface-active properties. It is also explored for use in coatings and adhesives.
Mécanisme D'action
The mechanism by which N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyl and ether groups can form hydrogen bonds and other interactions with these targets, influencing their activity and stability. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in various applications.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-hydroxyethyl)acetamide: Lacks the decyloxy groups, making it less hydrophobic.
N,N-Bis(2-methoxyethyl)acetamide: Contains methoxy groups instead of decyloxy, altering its solubility and reactivity.
N,N-Bis(2-ethoxyethyl)acetamide: Similar structure but with ethoxy groups, affecting its chemical properties.
Uniqueness: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is unique due to its combination of hydrophilic and hydrophobic groups, which enhances its versatility in various applications. Its structure allows for multiple interactions with different molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
135949-22-3 |
|---|---|
Formule moléculaire |
C32H65NO7 |
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
N,N-bis[2-(3-decoxy-2-hydroxypropoxy)ethyl]acetamide |
InChI |
InChI=1S/C32H65NO7/c1-4-6-8-10-12-14-16-18-22-37-26-31(35)28-39-24-20-33(30(3)34)21-25-40-29-32(36)27-38-23-19-17-15-13-11-9-7-5-2/h31-32,35-36H,4-29H2,1-3H3 |
Clé InChI |
VXECQVQAOGCNBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(COCCN(CCOCC(COCCCCCCCCCC)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
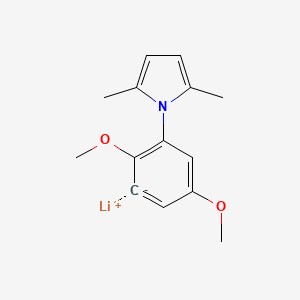

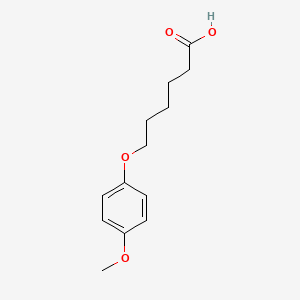
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

